![molecular formula C13H16N2O3 B5235360 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. PAC-1 has been studied extensively for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the activation of procaspase-3, which is a proapoptotic protein that is inactive in cancer cells. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway. This mechanism is thought to be specific to cancer cells, as normal cells do not express procaspase-3.
Biochemical and Physiological Effects
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it is less likely to cause side effects in normal cells. However, one of the limitations of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. Another area of research is the development of more soluble derivatives of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid to improve its bioavailability. Additionally, further studies are needed to investigate the potential of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid in combination with other cancer therapies, as well as its potential for use in other diseases.
Synthesis Methods
The synthesis of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3-aminopyridine with cyclohexanone to form 3-(cyclohexylamino)pyridine. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is finally reacted with glycine to produce 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is about 20%.
Scientific Research Applications
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its ability to induce apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWQUGLCPAHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.